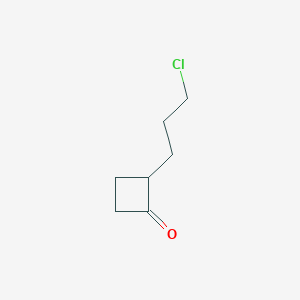

2-(3-Chloropropyl)cyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-Chloropropyl)cyclobutan-1-one" is not directly mentioned in the provided papers, but we can infer some information based on related compounds and reactions. Cyclobutane derivatives are of significant interest due to their unique strain and potential for chemical transformations. The strain energies of cyclobutane have been studied, revealing that despite its strained nature, it is stabilized by various factors including hybridization effects and sigma-electron delocalization, which can be described as sigma-aromaticity .

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, 3-(chloromethyl)cyclobutanone, a compound with a similar structure, was synthesized through imination and subsequent reductive cyclization, starting from 3-oxocyclobutane carboxylic acid . This suggests that the synthesis of chlorinated cyclobutanones can be achieved through multi-step synthetic pathways involving functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been a subject of interest due to the unique conformational properties of the cyclobutane ring. For example, the crystal structure of a related compound, 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane, showed that the cyclobutane ring adopts a puckered conformation with specific dihedral angles . This information is relevant as it provides insight into the possible conformations that "this compound" might adopt due to the similar cyclobutane core.

Chemical Reactions Analysis

Cyclobutane and its derivatives participate in various chemical reactions, often leveraging the ring strain for transformations. For instance, photocycloadditions involving cyclobutene yielded both expected and unexpected products, demonstrating the reactivity of the cyclobutane ring system under photochemical conditions . This suggests that "this compound" could also undergo interesting reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by the ring strain and substituents attached to the ring. The strain energies of cyclopropane and cyclobutane have been quantitatively assessed, providing a basis for understanding the reactivity and stability of these molecules . Although the exact properties of "this compound" are not provided, we can infer that the presence of the chloropropyl group and the ketone functionality would impact its boiling point, solubility, and reactivity.

Applications De Recherche Scientifique

Heterocyclic Reactivity and Intramolecular Alkylations

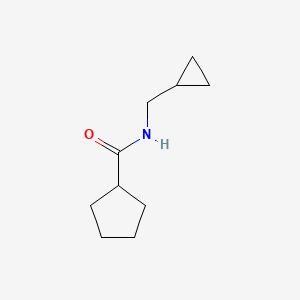

Research on the reactivity of heterocyclic compounds has shown that intramolecular cyclizations of chloropropyl-substituted benzimidazoles, which are structurally related to 2-(3-Chloropropyl)cyclobutan-1-one, exhibit enhanced regioselectivity. These reactions are significant for understanding the formation of five-membered rings and macrocyclic systems, highlighting the interplay between steric and electronic factors in cyclization reactions (Haque & Rasmussen, 1997).

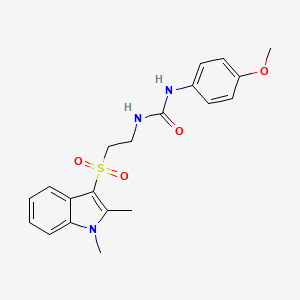

Photocatalysis of [2+2] Enone Cycloadditions

In the realm of photocatalysis, the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions has been explored. This process, relevant to compounds like this compound, involves the efficient formation of cyclobutane derivatives under sunlight, demonstrating the potential of using solar energy in chemical syntheses (Ischay et al., 2008).

Synthesis of Cyclobutane Analogues

The synthesis of cyclobutane analogues from cyclopropane precursors has been studied, providing insights into the transformation and functionalization of cyclobutane derivatives. Although the synthesized analogues lacked the anticipated bioactivity, this research contributes to the understanding of structural influence on biological properties (Onishi & Tsuji, 2001).

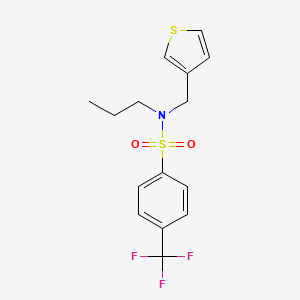

Cascade Reactions for Complex Triazoles

A novel cascade reaction involving 2-furylcyclobutanols has been developed, leading to chlorine-containing complex triazoles. This transformation showcases the utility of cyclobutane derivatives in constructing multifaceted molecular architectures through the formation and cleavage of multiple bonds in a single operation (Guo et al., 2018).

Cyclization Procedures for Silacyclobutanes

Research on the cyclization of (3-chloropropyl)chlorosilanes to silacyclobutanes has improved the synthetic routes to these compounds, offering a methodological advancement for the synthesis of silacyclobutanes with high yields. This work is relevant for the development of novel materials and chemical intermediates (Damrauer et al., 1972).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chloropropyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYGMAPAAWJVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)